An In-depth Technical Guide to 4-Aminophenyl Pentadecyl Ketone: Structure, Properties, and Synthetic Approaches
An In-depth Technical Guide to 4-Aminophenyl Pentadecyl Ketone: Structure, Properties, and Synthetic Approaches
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed overview of 4-Aminophenyl pentadecyl ketone, a complex organic molecule merging a long-chain aliphatic ketone with an aromatic amine. This unique structure suggests a potential for diverse applications, from pharmaceutical intermediates to material science. This document collates available data, presents a theoretical framework for its synthesis and characterization, and explores potential avenues for future research.
Molecular Structure and Chemical Identity
4-Aminophenyl pentadecyl ketone, with the CAS Number 79098-14-9, possesses a molecular formula of C22H37NO and a molecular weight of 331.54 g/mol .[1] The structure features a pentadecyl (C15H31) alkyl chain attached to a carbonyl group, which is in turn bonded to a benzene ring at the para-position relative to an amino group.
The presence of the long lipophilic alkyl chain combined with the polar aromatic amine and ketone functionalities imparts an amphiphilic character to the molecule. This duality is expected to influence its solubility, reactivity, and biological activity.
Physicochemical Properties: A Blend of Aliphatic and Aromatic Character
| Property | Predicted Value | Source |
| Boiling Point | 476.0 ± 18.0 °C | [1] |
| Density | 0.935 ± 0.06 g/cm³ | [1] |
| pKa | 2.30 ± 0.10 | [1] |
| Melting Point | Expected to be a waxy solid at room temperature | Inferred |
| Solubility | Likely soluble in nonpolar organic solvents (e.g., hexane, toluene) and polar aprotic solvents (e.g., DMSO, DMF). Poorly soluble in water. | Inferred |
The predicted low pKa suggests that the amino group is weakly basic, a common characteristic of aromatic amines where the lone pair of electrons on the nitrogen atom is delocalized into the aromatic ring.
Proposed Synthetic Pathway
The direct synthesis of 4-Aminophenyl pentadecyl ketone via a Friedel-Crafts acylation of aniline with pentadecanoyl chloride presents significant challenges. The amino group of aniline is a Lewis base that can react with the Lewis acid catalyst (e.g., AlCl3), deactivating it and preventing the desired acylation of the aromatic ring.[2] Furthermore, the amino group itself can be acylated.
A more viable synthetic strategy involves a multi-step process starting with a protected or precursor form of the amino group. A plausible route is outlined below:
Scheme 1: Proposed Synthesis of 4-Aminophenyl pentadecyl ketone
Caption: Proposed two-step synthesis of 4-Aminophenyl pentadecyl ketone.
Experimental Protocol:
Step 1: Synthesis of 4-Nitrophenyl pentadecyl ketone (Friedel-Crafts Acylation)
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To a stirred solution of nitrobenzene (1.0 eq) in a suitable inert solvent (e.g., carbon disulfide or excess nitrobenzene) under an inert atmosphere (e.g., nitrogen or argon), add anhydrous aluminum chloride (AlCl3, 1.1 eq) portion-wise at 0-5 °C.
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Slowly add pentadecanoyl chloride (1.0 eq) to the reaction mixture, maintaining the temperature below 10 °C.
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After the addition is complete, allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring the progress by thin-layer chromatography (TLC).
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Upon completion, carefully pour the reaction mixture into a mixture of crushed ice and concentrated hydrochloric acid to decompose the aluminum chloride complex.
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Extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).
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Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
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Purify the crude product by column chromatography or recrystallization to yield 4-Nitrophenyl pentadecyl ketone.
Step 2: Synthesis of 4-Aminophenyl pentadecyl ketone (Reduction)
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Dissolve 4-Nitrophenyl pentadecyl ketone (1.0 eq) in a suitable solvent such as ethanol or acetic acid.
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Add a reducing agent. A common method is catalytic hydrogenation using palladium on carbon (Pd/C, ~5-10 mol%) under a hydrogen atmosphere. Alternatively, a metal/acid combination like tin (Sn) or iron (Fe) in hydrochloric acid can be used.
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Stir the reaction at room temperature or with gentle heating until the starting material is consumed (monitored by TLC).
-
If using catalytic hydrogenation, filter the reaction mixture through a pad of celite to remove the catalyst.
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If using a metal/acid reducing agent, neutralize the reaction mixture with a base (e.g., sodium bicarbonate or sodium hydroxide) and extract the product with an organic solvent.
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Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
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Purify the final product, 4-Aminophenyl pentadecyl ketone, by column chromatography or recrystallization.
Spectroscopic Characterization (Predicted)
While experimental spectra are not available, the following characteristic signals can be anticipated for 4-Aminophenyl pentadecyl ketone:
¹H NMR:
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Aromatic Protons: Two doublets in the aromatic region (approx. δ 6.5-8.0 ppm), characteristic of a 1,4-disubstituted benzene ring. The protons ortho to the amino group will be more shielded (upfield) compared to the protons ortho to the ketone group.
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Amino Protons: A broad singlet (approx. δ 3.5-4.5 ppm) corresponding to the -NH2 group. The chemical shift can vary depending on the solvent and concentration.
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Aliphatic Protons:
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A triplet (approx. δ 2.8-3.0 ppm) for the two protons on the carbon alpha to the carbonyl group.
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A multiplet (approx. δ 1.6-1.8 ppm) for the two protons on the beta carbon.
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A large, broad signal (approx. δ 1.2-1.4 ppm) for the majority of the methylene (-CH2-) groups in the long alkyl chain.
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A triplet (approx. δ 0.8-0.9 ppm) for the terminal methyl (-CH3) group.
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¹³C NMR:
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Carbonyl Carbon: A signal in the downfield region (approx. δ 195-205 ppm).
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Aromatic Carbons: Four signals in the aromatic region (approx. δ 110-155 ppm). The carbon attached to the amino group will be shielded, while the carbon attached to the carbonyl group will be deshielded.
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Aliphatic Carbons: A series of signals in the upfield region (approx. δ 14-45 ppm) corresponding to the carbons of the pentadecyl chain.
IR Spectroscopy:
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N-H Stretching: Two medium intensity bands in the region of 3300-3500 cm⁻¹ corresponding to the symmetric and asymmetric stretching of the primary amine.
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C=O Stretching: A strong, sharp absorption band around 1650-1680 cm⁻¹. Conjugation with the aromatic ring will lower the frequency compared to a simple aliphatic ketone.
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C-N Stretching: A band in the region of 1250-1350 cm⁻¹.
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C-H Stretching: Bands below 3000 cm⁻¹ for the aliphatic C-H bonds and above 3000 cm⁻¹ for the aromatic C-H bonds.
Mass Spectrometry:
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Molecular Ion Peak (M+): A peak at m/z = 331.
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Fragmentation: Expect characteristic fragmentation patterns including alpha-cleavage at the carbonyl group, leading to the loss of the alkyl chain, and fragmentation of the aromatic ring.
Potential Applications in Drug Development and Research
While no specific applications for 4-Aminophenyl pentadecyl ketone have been documented, its structure suggests several areas of potential interest for researchers:
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Antimicrobial Agents: Long-chain cationic amphiphiles are known to exhibit antimicrobial properties by disrupting bacterial cell membranes. The aminophenyl group could be protonated to form a cationic head group, making this molecule a candidate for investigation as a novel antimicrobial agent.
-
Enzyme Inhibitors: The combination of a hydrophobic tail and a polar head group is a common feature in molecules that interact with enzymes, particularly those with hydrophobic binding pockets.
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Intermediate for Complex Molecules: The amino group provides a reactive handle for further chemical modifications, allowing for the synthesis of more complex derivatives with potential biological activities. For instance, it could be acylated, alkylated, or used in the formation of heterocyclic structures.
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Material Science: The amphiphilic nature of the molecule could be exploited in the development of novel surfactants, liquid crystals, or self-assembling monolayers.
Safety and Handling
Specific toxicity and handling data for 4-Aminophenyl pentadecyl ketone are not available. However, based on the known hazards of related compounds such as 4-aminophenol and other aromatic amines, the following precautions should be taken:
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Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.
-
Handling: Handle in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of any dust or vapors. Avoid contact with skin and eyes.
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Storage: Store in a tightly sealed container in a cool, dry place away from light and oxidizing agents.[3]
-
Toxicity: Aromatic amines are often associated with toxicity, including methemoglobinemia and potential carcinogenicity. Assume the compound is harmful if swallowed, inhaled, or absorbed through the skin.
Conclusion and Future Directions
4-Aminophenyl pentadecyl ketone is a molecule with intriguing structural features that suggest a range of potential applications, particularly in the fields of medicinal chemistry and material science. The lack of extensive experimental data highlights an opportunity for further research. Future work should focus on:
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Developing and optimizing a reliable synthetic protocol.
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Performing comprehensive physicochemical and spectroscopic characterization.
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Investigating its biological activities, including antimicrobial and cytotoxic properties.
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Exploring its potential as a precursor for the synthesis of novel, more complex molecules.
This technical guide provides a foundational understanding of 4-Aminophenyl pentadecyl ketone, serving as a starting point for researchers and scientists interested in exploring the potential of this and related long-chain aromatic ketones.
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